Vonoprazan is a novel potassium-competitive acid blocker (P-CAB) that acts as a gastric acid suppressant. [] Unlike traditional proton pump inhibitors (PPIs), vonoprazan does not require acid activation and exhibits a rapid onset of action with prolonged effects. [, , ] This characteristic makes it a potentially superior alternative to PPIs in managing various acid-related gastrointestinal disorders. []
Specific details about the chemical reactions involving vonoprazan are limited within the provided abstracts. While it is known to be metabolized primarily by CYP3A4, [, , ] further research in chemical literature is required to understand the specific metabolic pathways, reaction intermediates, and potential byproducts.
Vonoprazan functions as a potassium-competitive acid blocker, binding directly to the potassium-binding site of the H+/K+-ATPase pump located in parietal cells of the stomach. [, , ] Unlike PPIs, which require acid activation and transformation into their active forms, vonoprazan binds to the pump in both its active and resting states, enabling rapid and sustained acid suppression regardless of the presence of gastric acid. [, , ] This unique mechanism contributes to its quick onset of action and prolonged acid-suppressing effect. [, , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: